(Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide
Description
The compound "(Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide" is a structurally complex benzamide derivative featuring an isoindole core substituted with a cyano-oxoethylidene-benzylamino moiety and a 4-methoxybenzamide group. Its Z-configuration at the ethylidene double bond suggests specific stereoelectronic properties that may influence molecular interactions. Crystallographic characterization of such compounds often employs SHELX-family software for structural refinement .
Properties
IUPAC Name |
N-[(3Z)-3-[2-(benzylamino)-1-cyano-2-oxoethylidene]isoindol-1-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O3/c1-33-19-13-11-18(12-14-19)25(31)30-24-21-10-6-5-9-20(21)23(29-24)22(15-27)26(32)28-16-17-7-3-2-4-8-17/h2-14H,16H2,1H3,(H,28,32)(H,29,30,31)/b23-22- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXSXIRGCKOONH-FCQUAONHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)NCC3=CC=CC=C3)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)NCC3=CC=CC=C3)/C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives
The benzamide group is a common pharmacophore in bioactive molecules. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares the benzamide backbone but differs in substituents:
- Substituent Position: The target compound has a 4-methoxy group on the benzamide, while the analog in features a 3-methyl group.
- Directing Groups: The analog in contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. In contrast, the target compound’s isoindole-cyano-oxoethylidene moiety may favor π-π stacking or hydrogen bonding, altering its reactivity profile .
Table 1: Comparison of Benzamide Derivatives
| Compound | Substituent (Benzamide) | Key Functional Groups | Potential Applications |
|---|---|---|---|
| Target Compound | 4-methoxy | Isoindole, cyano, oxoethylidene | Medicinal chemistry, catalysis |
| N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 3-methyl | N,O-bidentate directing group | Metal-catalyzed C–H activation |
Isoindole-Containing Compounds
Isoindole derivatives are valued for their planar aromatic systems, which facilitate interactions with biological targets. However, analogous isoindole-based molecules (e.g., kinase inhibitors) often exploit this scaffold for hydrophobic binding. The cyano group may enhance metabolic stability compared to non-cyano analogs, as seen in bioactive nitriles .
Cyano and Oxoethylidene Motifs
The cyano-oxoethylidene segment in the target compound is structurally distinct. This contrasts with the terpene-alcohol-ketone mixtures in essential oils (), where non-polar functionalities dominate. The oxoethylidene group may confer rigidity, reducing conformational flexibility compared to saturated analogs.
Q & A
Q. What are the key structural features of (Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide, and how do they influence its reactivity?
The compound contains three critical motifs: (1) an isoindole ring system, (2) a cyano group at the ethylidene position, and (3) a 4-methoxybenzamide substituent. The (Z)-configuration around the ethylidene double bond is stereochemically significant, as it dictates spatial interactions with biological targets. The isoindole moiety provides aromaticity and π-stacking potential, while the cyano group enhances electrophilicity, enabling nucleophilic additions. The 4-methoxybenzamide group contributes to solubility and hydrogen-bonding interactions .
Q. What synthetic routes are commonly employed for this compound?
A typical synthesis involves:
- Step 1 : Cyclocondensation of 2-(benzylamino)-1-cyano-2-oxoethylidene with isoindole precursors.
- Step 2 : Coupling the intermediate with 4-methoxybenzoyl chloride under Schotten-Baumann conditions.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) and crystallization. Key challenges include optimizing reaction temperatures (60–80°C) and controlling pH to minimize hydrolysis of the cyano group .
Q. How is the stereochemical integrity of the (Z)-configuration validated?
The (Z)-configuration is confirmed using:
- X-ray crystallography : Resolves spatial arrangement (e.g., SHELX refinement ).
- NOESY NMR : Correlates proton proximities to confirm geometry.
- IR spectroscopy : Identifies characteristic C=N stretches (~2220 cm⁻¹) .
Q. What analytical techniques ensure purity and structural fidelity?
- HPLC : Quantifies purity (>95% using C18 columns, acetonitrile/water mobile phase).
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 456.18).
- 1H/13C NMR : Assigns proton environments (e.g., isoindole aromatic protons at δ 7.3–7.8 ppm) .
Q. Which functional groups are most reactive in this compound?
The cyano group undergoes nucleophilic additions (e.g., with amines or thiols), while the benzamide carbonyl participates in hydrogen bonding. The isoindole’s aromatic system facilitates electrophilic substitutions (e.g., nitration or halogenation under controlled conditions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies include:
- Standardized bioassays : Use isogenic cell lines and validated protocols (e.g., NIH/NCATS guidelines).
- Structure-activity relationship (SAR) studies : Compare analogs (Table 1).
- Computational docking : Predict binding affinities to targets like kinases or GPCRs .
Table 1 : Comparative bioactivity of structurally related compounds
| Compound | Structural Features | Reported Activity |
|---|---|---|
| 2-Methylphenylisothiocyanate | Isothiocyanate | Anticancer (IC₅₀: 8 µM) |
| 4-Amino-N-(4-methylphenyl)benzamide | Benzamide | Antimicrobial (MIC: 2 µg/mL) |
| 5-Cyanoindole derivatives | Cyano-indole | Neuroprotective (EC₅₀: 15 nM) |
Q. What experimental designs optimize yield in multi-step syntheses?
Use Design of Experiments (DoE) to screen variables:
- Factors : Temperature, solvent polarity, catalyst loading.
- Response surface methodology (RSM) : Maximizes yield (e.g., 78% achieved at 70°C in DMF with 5 mol% Pd(OAc)₂) .
Q. How does stereochemistry influence target binding in enzymatic assays?
The (Z)-configuration aligns the cyano and benzamide groups for optimal hydrogen bonding with catalytic residues (e.g., in PARP-1 inhibition). Molecular dynamics simulations show a 3.2 Å distance between the cyano nitrogen and Arg878 in PARP-1’s active site, critical for inhibitory activity .
Q. What strategies address low crystallinity in X-ray studies?
Q. How can researchers validate hypothesized mechanisms of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
